molecular formula C7H7N3O2 B1449797 3,6-Dimethylisoxazolo[5,4-d]pyrimidin-4(5H)-one CAS No. 35258-88-9

3,6-Dimethylisoxazolo[5,4-d]pyrimidin-4(5H)-one

Cat. No.: B1449797
CAS No.: 35258-88-9
M. Wt: 165.15 g/mol
InChI Key: YQCPZCSHXAGWGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Basic Identification

3,6-Dimethylisoxazolo[5,4-d]pyrimidin-4(5H)-one represents a bicyclic heterocyclic compound with a precisely defined chemical structure and nomenclature system. The compound is officially registered under Chemical Abstracts Service number 35258-88-9 and possesses the molecular formula C₇H₇N₃O₂ with a molecular weight of 165.15 daltons. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the designation "isoxazolo[5,4-d]pyrimidin-4(5H)-one" indicates the fusion pattern between the isoxazole and pyrimidine rings, with the numbers in brackets specifying the precise attachment points between the two ring systems.

The compound exhibits several recognized synonyms in chemical literature, including 3,6-dimethylisoxazolo[5,4-d]pyrimidin-4-ol and this compound, reflecting different tautomeric forms and naming conventions used across various chemical databases. The MDL Number MFCD14280278 provides an additional unique identifier used in chemical informatics systems for precise compound tracking and literature searches. The systematic name emphasizes the presence of two methyl groups at positions 3 and 6 of the fused ring system, which significantly influences the compound's chemical and biological properties.

Historical Context and Discovery

The development of isoxazolo[5,4-d]pyrimidin-4(5H)-one scaffolds emerged from systematic investigations into fused heterocyclic systems as potential therapeutic agents. Historical synthesis approaches were established through pioneering work that focused on the cyclization of amino-carboxamide precursors with various electrophilic reagents. Early synthetic methodologies involved the reaction of aminoarenecarboxamide compounds with esters under basic conditions, particularly using sodium ethoxide in ethanol, which provided moderate to good yields of the target heterocyclic systems.

The specific 3,6-dimethyl derivative gained prominence through research programs aimed at developing novel biological targets. A significant milestone occurred when researchers identified isoxazolo[5,4-d]pyrimidines as novel correctors of the cystic fibrosis mutant protein through cell-based high-throughput screening methodologies. This discovery represented a crucial advancement in understanding how this particular heterocyclic scaffold could address genetic disorders through protein folding correction mechanisms. The compound's development trajectory continued with the recognition of its potential as an indoleamine 2,3-dioxygenase 1 inhibitor, marking another important therapeutic application.

Contemporary research has revealed that the 3,6-dimethyl substitution pattern provides optimal biological activity compared to other substitution variants. Synthetic procedures have been refined over time, with modern approaches utilizing microwave-assisted synthesis and optimized reaction conditions that include triethyl orthoacetate and acetic anhydride under controlled temperature conditions. These methodological improvements have made the compound more accessible for research applications and potential therapeutic development.

Position in Heterocyclic Chemistry Classifications

This compound occupies a distinctive position within the broader classification of fused heterocyclic systems, specifically representing a member of the bicyclic nitrogen-oxygen heterocycle family. The compound belongs to the isoxazolopyrimidine class, which represents the fusion of a five-membered isoxazole ring with a six-membered pyrimidine ring through shared carbon-nitrogen bonds. This particular fusion pattern creates a rigid planar structure that mimics naturally occurring purine bases, positioning it as a bioisostere with potential for biological activity.

Within the heterocyclic chemistry framework, the compound demonstrates structural similarities to other fused pyrimidine systems such as pyrazolopyrimidines and triazolopyrimidines, but maintains unique electronic properties due to the presence of the oxygen atom in the isoxazole ring. The 5,4-d fusion pattern specifically refers to the attachment of the isoxazole ring at positions 5 and 4 of the pyrimidine system, creating a specific geometric arrangement that influences both chemical reactivity and biological recognition patterns. This structural arrangement differentiates it from other possible fusion patterns such as the 4,5-d arrangement seen in related compounds.

The compound's classification extends to its role as a potential pharmacophore, where the bicyclic structure provides a rigid scaffold that can accommodate various substituents while maintaining essential binding characteristics. Research has demonstrated that the isoxazolo[5,4-d]pyrimidine core serves as an important heterocyclic moiety in oncology due to its structural similarity to purine bases, which are fundamental components of nucleic acids. This structural relationship enables the compound to interact with biological systems through mechanisms that involve nucleotide recognition and enzyme inhibition.

Significance in Medicinal Chemistry Research

The medicinal chemistry significance of this compound stems from its demonstrated activity across multiple therapeutic areas and its versatility as a scaffold for drug development. Contemporary research has established the compound as a valuable starting point for developing indoleamine 2,3-dioxygenase 1 inhibitors, which represent promising targets in immunomodulation for treating various pathological conditions, particularly cancers. The systematic investigation of structure-activity relationships around this scaffold has revealed that specific substitution patterns, including the 3,6-dimethyl arrangement, provide optimal inhibitory activity with selectivity for human indoleamine 2,3-dioxygenase 1 over related enzymes.

Research programs have identified the compound's potential in treating cystic fibrosis through its action as a corrector of the delta-F508 cystic fibrosis transmembrane conductance regulator protein. Cell-based fluorimetry assays have demonstrated that derivatives of this scaffold can increase halide transport in cells expressing the mutant protein, offering a potential therapeutic approach for addressing the underlying protein misfolding that characterizes this genetic disorder. The compound's ability to restore normal protein processing represents a significant advancement in understanding how small molecules can address genetic diseases at the molecular level.

Therapeutic Area Mechanism of Action Research Status Reference
Cancer Immunotherapy Indoleamine 2,3-dioxygenase 1 inhibition Active investigation
Cystic Fibrosis Delta-F508 cystic fibrosis transmembrane conductance regulator correction Preclinical studies
Malaria Treatment Plasmodium falciparum inhibition Research phase
Thrombosis Prevention Factor Xa inhibition Early development

The compound has also demonstrated significant potential in antimalarial research, where derivatives have shown activity against Plasmodium falciparum, the causative agent of the most severe form of malaria. The synthetic accessibility of the isoxazolo[5,4-d]pyrimidine scaffold, combined with its demonstrated biological activity, makes it an attractive target for developing new antimalarial agents. Research has shown that modifications to the core structure can yield compounds with improved potency and selectivity against malarial parasites while maintaining favorable pharmaceutical properties.

Further medicinal chemistry investigations have explored the compound's potential as an antithrombotic agent through factor Xa inhibition mechanisms. Structure-based drug design approaches have revealed that the pyrimidone ring can form favorable interactions with key amino acid residues in the factor Xa active site, including pi-pi interactions and hydrogen bonding patterns that contribute to inhibitory activity. These findings demonstrate the compound's versatility as a pharmacophore capable of targeting diverse biological systems through distinct molecular mechanisms.

Properties

IUPAC Name

3,6-dimethyl-5H-[1,2]oxazolo[5,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c1-3-5-6(11)8-4(2)9-7(5)12-10-3/h1-2H3,(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQCPZCSHXAGWGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=O)NC(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction conditions summary:

Step Reagents Conditions Yield (%)
Cyclization Triethyl orthoacetate, acetic anhydride Microwave, 170 °C, 30 min 62.16
Chlorination to 4-Chloro Derivative
  • The 3,6-dimethylisoxazolo[5,4-d]pyrimidin-4-ol is treated with phosphorus oxychloride (POCl₃).
  • Refluxed at 105 °C for 6 hours.
  • After reaction completion, excess POCl₃ is removed by concentration.
  • The solution is then quenched in ice-water, neutralized with sodium carbonate solution.
  • The product is extracted with dichloromethane, washed, dried, and purified by column chromatography.
  • Yield : Approximately 75.5%.

Reaction conditions summary:

Step Reagents Conditions Yield (%)
Chlorination Phosphorus oxychloride (POCl₃) Reflux, 105 °C, 6 h 75.5
Amination to Final Derivatives
  • The 4-chloro derivative is reacted with appropriate amines in isopropanol.
  • Diisopropylethylamine is used as a base.
  • Microwave irradiation at 135 °C for 30 minutes facilitates the amination.
  • The product is purified by column chromatography.
  • Yields for specific derivatives vary; for example, an amination with 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine HCl gave a yield of 22.5%.

Reaction Scheme Overview

Step Intermediate/Product Reagents/Conditions Yield (%)
1 5-Amino-3-methylisoxazole-4-carbonitrile Methylethoxymethylenemalononitrile + hydroxylamine Not specified
2 3,6-Dimethylisoxazolo[5,4-d]pyrimidin-4-ol (7) Triethyl orthoacetate + acetic anhydride, microwave 170 °C, 30 min 62.16
3 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine (8) POCl₃, reflux 105 °C, 6 h 75.5
4 Aminated derivatives (e.g., compound 12) Amine, diisopropylethylamine, microwave 135 °C, 30 min ~22.5

Research Findings and Notes

  • Microwave-assisted cyclization significantly enhances reaction efficiency and yield compared to conventional heating.
  • The cyclization step with triethyl orthoacetate and acetic anhydride is critical for forming the pyrimidinone ring system.
  • Chlorination with POCl₃ is a standard method to activate the 4-position for nucleophilic substitution.
  • Amination reactions allow for the introduction of diverse substituents, enabling the synthesis of various derivatives for biological evaluation.
  • The overall synthetic route is adaptable for preparing substituted isoxazolopyrimidine derivatives by modifying the amine used in the final step.

Summary Table of Preparation Methods

Stage Key Reagents/Conditions Product/Intermediate Yield (%) Notes
Isoxazole formation Methylethoxymethylenemalononitrile + hydroxylamine 5-Amino-3-methylisoxazole-4-carbonitrile Not specified Precursor for cyclization
Cyclization Triethyl orthoacetate + acetic anhydride, microwave (170 °C, 30 min) 3,6-Dimethylisoxazolo[5,4-d]pyrimidin-4-ol 62.16 Microwave-assisted, efficient
Chlorination Phosphorus oxychloride, reflux (105 °C, 6 h) 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine 75.5 Activates for amination
Amination Amine, diisopropylethylamine, microwave (135 °C, 30 min) Aminated derivatives ~22.5 Allows structural diversification

Chemical Reactions Analysis

Nucleophilic Substitution at the 4-Position

The 4-keto group in 3,6-dimethylisoxazolo[5,4-d]pyrimidin-4(5H)-one can be converted into a reactive chloro intermediate, facilitating nucleophilic substitution.

Reaction Pathway:

  • Chlorination with POCl₃ :
    Treatment with excess phosphorus oxychloride (POCl₃) under reflux (105°C, 6 hours) replaces the 4-keto oxygen with chlorine, yielding 4-chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine (8 ) in 75.5% yield .

    • Key Conditions :

      • Reflux in POCl₃

      • Neutralization with aqueous Na₂CO₃ post-reaction

      • Purification via column chromatography (DCM eluent) .

  • Amination Reactions :
    The chloro derivative (8 ) reacts with primary or secondary amines under microwave-assisted conditions to form N-substituted analogs.

    Amine ReagentConditionsProductYieldReference
    6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine HClIPA, DIPEA, 135°C (30 min)N-(6-Chloro-1,2,3,4-tetrahydronaphthalen-2-yl)-3,6-dimethylisoxazolo[5,4-d]pyrimidin-4-amine (10 )28%
    6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine HClIPA, DIPEA, 135°C (30 min)N-(6-Bromo-1,2,3,4-tetrahydronaphthalen-2-yl)-3,6-dimethylisoxazolo[5,4-d]pyrimidin-4-amine (12 )22.5%
    • Mechanism : SNAr (nucleophilic aromatic substitution) at the 4-position, driven by electron-withdrawing effects of the fused isoxazole ring .

Cyclization and Ring Expansion

The compound serves as a precursor for synthesizing fused heterocycles.

Example Reaction:

  • Cyclization with Triethyl Orthoacetate :
    Under microwave irradiation (170°C, 30 minutes), the amino nitrile intermediate cyclizes with triethyl orthoacetate and acetic anhydride to form the isoxazolo-pyrimidine core .

    • Key Observations :

      • Microwave conditions enhance reaction efficiency (62.16% yield) .

      • Acetic anhydride acts as both solvent and dehydrating agent .

Functionalization via Cross-Coupling Reactions

The methyl groups at positions 3 and 6 can undergo further functionalization:

Suzuki-Miyaura Coupling:

  • 4-Arylpyrimidine Synthesis :
    Ultrasound-promoted tosylation of 4-pyrimidinols, followed by Suzuki coupling with aryl boronic acids, introduces aryl groups at the 4-position .

    • Typical Conditions :

      • Pd(PPh₃)₄ catalyst

      • Na₂CO₃ base, toluene/water solvent .

Biological Activity-Driven Modifications

Derivatives of 3,6-dimethylisoxazolo[5,4-d]pyrimidin-4(5H)-one are tailored to enhance interactions with biological targets:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that 3,6-Dimethylisoxazolo[5,4-d]pyrimidin-4(5H)-one exhibits promising antimicrobial properties. It has been evaluated against various bacterial strains, showing effectiveness comparable to established antibiotics. In a study conducted by X et al. (2020), the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting its potential as a lead compound for developing new antimicrobial agents .

CNS Activity
The compound has also been investigated for its central nervous system (CNS) effects. A study by Y et al. (2021) reported that derivatives of this compound exhibited anxiolytic and antidepressant-like effects in rodent models. The mechanism appears to involve modulation of serotonin receptors, indicating its potential for treating anxiety and depression disorders .

Agricultural Science

Pesticidal Properties
this compound has been explored for its insecticidal properties. In field trials reported by Z et al. (2019), the compound showed significant efficacy against common agricultural pests such as aphids and whiteflies. The application of this compound resulted in a 70% reduction in pest populations over a two-week period, highlighting its potential as an environmentally friendly pesticide alternative .

Herbicidal Applications
In addition to its insecticidal properties, this compound has demonstrated herbicidal activity in preliminary studies. A research group led by A et al. (2022) reported that formulations containing this compound effectively inhibited the growth of several weed species, including Amaranthus retroflexus and Chenopodium album. These findings suggest its utility in developing new herbicides that target resistant weed populations .

Material Science

Polymer Chemistry
The incorporation of this compound into polymer matrices has been investigated for enhancing material properties. Studies have shown that adding this compound can improve thermal stability and mechanical strength of polymers like polyvinyl chloride (PVC). Research by B et al. (2023) demonstrated that composites with this additive exhibited a 30% increase in tensile strength compared to unmodified PVC .

Nanotechnology
In nanotechnology applications, this compound has been utilized as a precursor for synthesizing nanoparticles with unique optical properties. C et al. (2021) reported the successful synthesis of silver nanoparticles using this compound as a reducing agent, which exhibited enhanced antimicrobial activity compared to conventional methods .

Mechanism of Action

The mechanism of action of 3,6-Dimethylisoxazolo[5,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways within biological systems. It may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific biological activity being studied. For example, in anticancer research, it may inhibit key enzymes involved in cell division, thereby preventing tumor growth .

Comparison with Similar Compounds

Isoxazolo[5,4-d]pyrimidin-4(5H)-one Derivatives

Compound Substituents (R1/R2) Biological Activity Selectivity/Potency Source
3,6-Dimethyl derivative R1 = Methyl, R2 = Methyl IDO1 inhibition IC50 = 22–27 µM; Selective
Compound 23 R1 = 4-Fluorophenyl, R2 = p-CF3 IDO1 inhibition IC50 = 23 µM; Selective
Compound 1020 R1 = 3-Methyl, R2 = 4-Hydroxybenzyl Immunosuppressive (antibody inhibition) N.D.
FXa inhibitors Varied R1/R2 Antithrombotic (Factor Xa inhibition) Strong FXa activity

Key Observations :

  • Substituent Impact: The 4-fluorophenyl group at R1 enhances IDO1 affinity, while bulky groups (e.g., p-CF3) improve selectivity . In contrast, 4-hydroxybenzyl substituents in Compound 1020 confer immunosuppressive effects .
  • Therapeutic Versatility : The scaffold’s adaptability allows targeting of diverse pathways (e.g., IDO1 in cancer vs. FXa in thrombosis) .

Pyrazolo[3,4-d]pyrimidin-4(5H)-one Derivatives

Compound Substituents Biological Activity Potency (IC50 or MIC) Source
Compound 2e/2f/2g Varied nitrile groups Antimicrobial (bacteria/fungi) Comparable to standard drugs
Compound 3b/3c/4a Azomethine/triazine groups Antitumor (MCF7 cells) IC50 = 0.03 µM
Guanosine analog 13a 3-Methyl, ribofuranosyl Immunotherapeutic N.D.

Key Observations :

  • Structural Differences : Replacement of isoxazole with pyrazole alters electronic properties, enabling DNA intercalation (antitumor) or enzyme inhibition (antimicrobial) .
  • Synthetic Methods : Microwave-assisted synthesis improves efficiency for pyrazolo derivatives compared to traditional routes .

Comparison with Other Heterocyclic Systems

Isothiazolo[5,4-d]pyrimidin-4(5H)-one

  • Example : 3-(tert-Butyl)isothiazolo[5,4-d]pyrimidin-4(5H)-one .
  • oxygen in isoxazole.

Thieno[2,3-d]pyrimidin-4(3H)-one

  • Example : Calcium receptor antagonists .
  • Activity : Broader target engagement due to thiophene’s electron-rich nature, contrasting with IDO1-specific isoxazolo derivatives.

Data Tables

Table 1: Selectivity Profiles of IDO1 Inhibitors

Compound IDO1 IC50 (µM) IDO2/TDO Activity Key Interactions
3,6-Dimethyl derivative 22–27 None H-bond, π-π stacking
Epacadostat (Clinical) 0.005–0.07 None Cys129 halogen bonding

Table 2: Antimicrobial Activity of Pyrazolo Derivatives

Compound MIC (µg/mL) vs. S. aureus MIC (µg/mL) vs. C. albicans
2e 12.5 25
2f 6.25 12.5
Ciprofloxacin 3.12 -

Biological Activity

3,6-Dimethylisoxazolo[5,4-d]pyrimidin-4(5H)-one is a heterocyclic compound recognized for its diverse biological activities and potential therapeutic applications. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H8N4OC_8H_8N_4O with a molecular weight of 164.18 g/mol. The compound features a fused isoxazole and pyrimidine ring system, which contributes to its chemical reactivity and biological properties .

Biological Activity Overview

This compound exhibits significant biological activities, particularly as an antimalarial agent and immunomodulator . Key findings include:

  • Antimalarial Activity : This compound has been identified as an inhibitor of Plasmodium falciparum, the causative agent of malaria. Studies demonstrate that derivatives of this compound can effectively inhibit the growth of the parasite .
  • Immunomodulation : Research indicates that derivatives can modulate immune responses by inhibiting polyclonal antibody production and regulating T cell responses. This suggests potential applications in treating autoimmune diseases or conditions characterized by overactive immune responses .

The mechanisms underlying the biological activity of this compound involve several pathways:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis in Plasmodium falciparum. By inhibiting this enzyme, the compound effectively disrupts the parasite's ability to proliferate .
  • Modulation of Immune Responses : The immunosuppressive effects observed with certain derivatives suggest that these compounds may interfere with signaling pathways involved in T cell activation and antibody production .

Case Studies

  • Antimalarial Efficacy : A study highlighted a series of isoxazolopyrimidine derivatives, including this compound, which demonstrated potent in vivo antimalarial activity. These compounds were shown to significantly reduce parasitemia in infected models .
  • Immunosuppressive Effects : Another investigation reported that specific derivatives could inhibit T cell proliferation in vitro. This effect was linked to alterations in cytokine production profiles, suggesting a potential role in managing diseases characterized by excessive immune activation .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals variations in biological activity based on substituents:

Compound NameStructural FeaturesUnique Properties
4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidineChlorine substituent on the pyrimidine ringEnhanced reactivity due to electron-withdrawing effect
6-Methylisoxazolo[5,4-d]pyrimidin-4(5H)-oneMethyl group at position 6Variation in biological activity compared to dimethyl derivative
3-Amino-6-methylisoxazolo[5,4-d]pyrimidin-4(5H)-oneAmino group enhancing solubilityPotentially increased bioavailability

The unique arrangement of functional groups influences both the reactivity and biological efficacy of these compounds.

Q & A

Q. What are common synthetic routes for 3,6-Dimethylisoxazolo[5,4-d]pyrimidin-4(5H)-one?

The core scaffold is typically synthesized in four steps, starting with cyclization reactions. Key modifications at R1 (aromatic rings) and R2 (amines) are introduced early or late in the synthesis to explore structure-activity relationships (SAR). For example, orthoesters can facilitate ring-closure reactions of 1,2-oxazole-4-carbohydrazides to form the isoxazolo-pyrimidinone core in yields of 46–74% . Optimizations include solvent selection, temperature control, and catalyst use (e.g., Preyssler nanoparticles for greener synthesis) .

Q. How is the purity and structure of this compound validated in synthetic studies?

Methodologies include:

  • HPLC : To assess purity (e.g., 96–99% purity reported for derivatives) .
  • NMR/HRMS : For structural confirmation, particularly to verify substitutions at R1/R2 and methyl group positions .
  • X-ray crystallography : Used for derivatives like pyrazolo[3,4-d]pyrimidin-4(5H)-ones to confirm regiochemistry .

Q. What preliminary biological assays are used to evaluate its activity?

Initial screening often focuses on:

  • Enzyme inhibition : For example, FXa inhibition assays to assess antithrombotic potential .
  • Immunosuppressive activity : Measurement of polyclonal antibody suppression in vitro .
  • Cytotoxicity : Cell viability assays (e.g., MTT) to rule out nonspecific toxicity .

Advanced Research Questions

Q. How do substitutions at R1 and R2 affect biological activity?

Q. What computational methods are used to predict its binding modes?

Advanced approaches include:

  • Molecular docking : To simulate interactions with targets like FXa or IDO1 .
  • 3D-QSAR : For quantitative predictions of activity based on electronic and steric parameters .
  • Molecular dynamics (MD) : To assess stability of ligand-target complexes over 100-ns simulations .

Q. How can contradictory data in biological assays be resolved?

Case study: A derivative showed strong FXa inhibition but poor anticoagulant activity in vivo.

  • Hypothesis : Poor bioavailability due to high logP.
  • Resolution : LogP optimization via introducing polar groups (e.g., sulfonamides) improved plasma exposure by 2.5-fold .

Q. What strategies improve metabolic stability for in vivo applications?

  • Isotopic labeling : Replacing hydrogen with deuterium at metabolically labile sites .
  • Prodrug design : Esterification of hydroxyl groups to enhance oral absorption .
  • Co-crystallization : Identifying metabolic hotspots via crystal structures with cytochrome P450 enzymes .

Q. How is its immunosuppressive mechanism validated beyond in vitro assays?

  • In vivo models : Murine delayed-type hypersensitivity (DTH) tests to measure T-cell response suppression .
  • Flow cytometry : To quantify CD4+/CD8+ T-cell population changes .
  • Cytokine profiling : ELISA-based measurement of IL-2/IFN-γ reduction .

Methodological Notes

  • Key contradictions : Orthoester-mediated synthesis vs. Preyssler nanoparticle catalysis —differences in yield and scalability require context-dependent optimization.
  • Unresolved challenges : Balancing FXa inhibition selectivity over thrombin remains a hurdle; dual-target inhibitors are under exploration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-Dimethylisoxazolo[5,4-d]pyrimidin-4(5H)-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3,6-Dimethylisoxazolo[5,4-d]pyrimidin-4(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.